1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile 1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18303402
InChI: InChI=1S/C8H15NOSi/c1-11(2,3)10-8(7-9)5-4-6-8/h4-6H2,1-3H3
SMILES:
Molecular Formula: C8H15NOSi
Molecular Weight: 169.30 g/mol

1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile

CAS No.:

Cat. No.: VC18303402

Molecular Formula: C8H15NOSi

Molecular Weight: 169.30 g/mol

* For research use only. Not for human or veterinary use.

1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile -

Specification

Molecular Formula C8H15NOSi
Molecular Weight 169.30 g/mol
IUPAC Name 1-trimethylsilyloxycyclobutane-1-carbonitrile
Standard InChI InChI=1S/C8H15NOSi/c1-11(2,3)10-8(7-9)5-4-6-8/h4-6H2,1-3H3
Standard InChI Key AEFNXNUFVVAOQA-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)OC1(CCC1)C#N

Introduction

Key Findings

1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile (CAS: 91390-81-7) is a specialized organosilicon compound featuring a cyclobutane ring substituted with a cyano group and a trimethylsilyl ether moiety. This molecule serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its structural features enable applications in the development of kinase inhibitors and protected intermediates .

Structural and Molecular Characteristics

The compound’s structure consists of a four-membered cyclobutane ring with two functional groups: a cyano (-CN) group and a trimethylsilyloxy (-OSi(CH₃)₃) group. The molecular formula is C₈H₁₅NOSi, with a molar mass of 169.3 g/mol and a predicted density of 0.94 g/cm³ . The SMILES notation (C[Si](C)(C)OC1CC(C1)C#N) and InChIKey (PSBWLQLGJKZFAH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Table 1: Molecular Data

PropertyValueSource
CAS Number91390-81-7
Molecular FormulaC₈H₁₅NOSi
Molar Mass169.3 g/mol
Density0.94 ± 0.1 g/cm³
Boiling Point100 °C (at 20 Torr)

Synthesis and Reactivity

The synthesis of 1-[(trimethylsilyl)oxy]cyclobutanecarbonitrile typically involves silylation of a hydroxylated cyclobutanecarbonitrile precursor. A common method employs trimethylsilyl chloride (TMSCl) in the presence of a base, such as imidazole, to protect the hydroxyl group as a silyl ether . For example:

Cyclobutanecarbonitrile-OH+TMSClbase1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile\text{Cyclobutanecarbonitrile-OH} + \text{TMSCl} \xrightarrow{\text{base}} \text{1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile}

The patent literature highlights analogous deprotection strategies using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) to regenerate the hydroxyl group, underscoring its utility as a protected intermediate .

Physical and Chemical Properties

Boiling Point and Volatility

The compound’s boiling point of 100 °C at 20 Torr indicates moderate volatility under reduced pressure, making it suitable for purification via vacuum distillation . This property aligns with similar silyl-protected small molecules, such as trimethylsilyl cyanide (BP: 47.7 °C at ambient pressure) .

Applications in Pharmaceutical Research

Role in Kinase Inhibitor Development

The compound’s structural motif is prevalent in Janus kinase (JAK) inhibitors, as evidenced by patents describing cyclobutane derivatives for treating inflammatory and autoimmune disorders . For instance, analogs featuring silyl-protected hydroxyl groups are intermediates in synthesizing potent JAK inhibitors like those disclosed in US20090233903A1 .

Use in Protecting Group Chemistry

The trimethylsilyl (TMS) group serves as a temporary protective moiety for hydroxyl groups during multi-step syntheses. This strategy is critical in avoiding side reactions in complex molecular architectures .

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Related Silyl Ethers

CompoundMolecular FormulaBoiling Point (°C)ApplicationSource
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrileC₈H₁₅NOSi100 (20 Torr)JAK inhibitor intermediate
3-[(Tert-butyldimethylsilyl)oxy]cyclobutane-1-carbonitrileC₁₁H₂₁NOSiNot reportedPharmaceutical research
Trimethylsilyl cyanideC₄H₉NSi47.7 (ambient)Cyanation reagent

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